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molecular formula C6H3Cl2NO B1362338 6-Chloronicotinoyl chloride CAS No. 58757-38-3

6-Chloronicotinoyl chloride

Cat. No. B1362338
M. Wt: 176 g/mol
InChI Key: FMEBIWNKYZUWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614833

Procedure details

Starting from 250 g 6-chloro-nicotinic acid and 850 ml SOCl2, and using the working conditions as in Ex. 1a, there is obtained 243 g 6-chloronicotinoyl chloride, m.p. 49°-51° C.; b.p. 75° C./0,05 mm.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.O=S(Cl)[Cl:13]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
850 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 243 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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